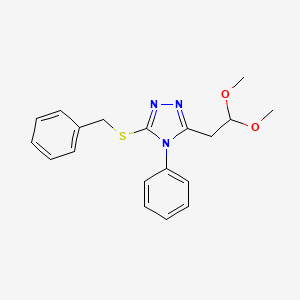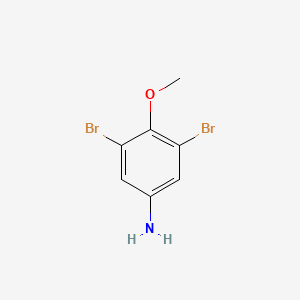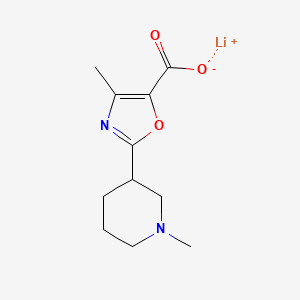
Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions. This compound is a derivative of lithium, which is a well-known medication for bipolar disorder. In recent years, scientists have been exploring the potential of lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate as a treatment for other diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Aplicaciones Científicas De Investigación
Neuroprotective and Neurotrophic Effects
Lithium has been extensively studied for its neuroprotective and neurotrophic effects. It is known to enhance cellular proliferation, differentiation, growth, and regeneration, and limit the progression of neuronal atrophy or cell death. This is particularly evident in conditions such as bipolar disorder, where lithium's modulatory effects on cellular resilience and plasticity pathways are beneficial (Machado-Vieira, 2017).
Molecular Mechanisms in Aging and Disease
Lithium's role in modulating molecular mechanisms related to aging and diseases has been explored in several models. In Caenorhabditis elegans, lithium exposure at clinically relevant concentrations increases survival during normal aging, suggesting a novel mechanism involving altered expression of genes associated with nucleosome functions and histone methylation (McColl et al., 2008). Furthermore, lithium's inhibition of glycogen synthase kinase 3 (GSK-3) has implications for circadian rhythm regulation and may have therapeutic potential for conditions associated with altered circadian rhythms (Yin et al., 2006).
Regenerative Medicine and Tissue Engineering
Lithium ions have shown promising results in regenerative medicine and tissue engineering. For instance, Li+ ions incorporated into bioactive scaffolds enhance cementogenic differentiation of human periodontal ligament-derived cells, likely via activation of the Wnt/β-catenin signaling pathway (Han et al., 2012). This demonstrates lithium's potential in promoting tissue regeneration and healing.
Hematology and Immunology
In hematology, lithium has been investigated for its effects on neutrophilia and increasing circulating CD34+ stem cells, suggesting potential therapeutic uses in treating neutropenia and aiding in bone marrow transplantation (Focosi et al., 2008).
Material Science
Lithium's applications extend into materials science, where lithium-based compounds are utilized in the synthesis and structural characterization of frameworks with potential uses in photoluminescence and as sensors (Aliev et al., 2014). These frameworks can have applications in electronics, energy storage, and sensing technologies.
Propiedades
IUPAC Name |
lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.Li/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRDWMQDTVTNIE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(OC(=N1)C2CCCN(C2)C)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;4-methyl-2-(1-methylpiperidin-3-yl)-1,3-oxazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2578161.png)
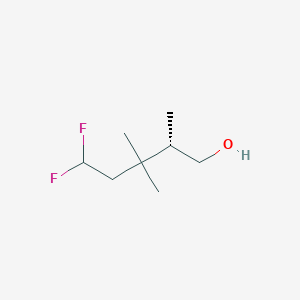
![3-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrazine-2-carbonitrile](/img/structure/B2578165.png)
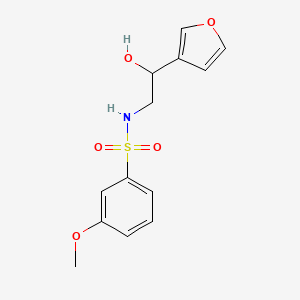
![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)

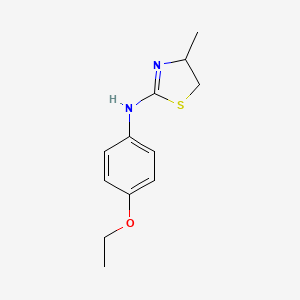



![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2578180.png)
